KRAS G12D inhibitor 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS G12D inhibitor 12 is a novel small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC). This mutation results in constitutively active signaling pathways, including the ERK and PI3K pathways, which drive cell proliferation and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12D inhibitor 12 involves structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds with high binding affinity and specificity . The synthetic route typically includes the formation of a salt bridge with the Asp12 residue of the KRAS G12D mutant . The preparation method involves multiple steps, including molecular docking, scoring techniques, and molecular dynamics simulations to ensure the stability and conformational changes of the inhibitor-KRAS G12D complexes .
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on optimizing the synthesis process to ensure high yield and purity. The production involves large-scale synthesis and purification techniques to obtain the desired compound in sufficient quantities for clinical and research applications .
Análisis De Reacciones Químicas
Types of Reactions: KRAS G12D inhibitor 12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its binding affinity and specificity for the KRAS G12D mutant .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced potency and selectivity for the KRAS G12D mutant. These modifications aim to improve the compound’s efficacy in inhibiting the KRAS G12D mutation .
Aplicaciones Científicas De Investigación
KRAS G12D inhibitor 12 has significant scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure-activity relationship of small molecule inhibitors targeting the KRAS G12D mutation . In biology, it helps elucidate the molecular mechanisms underlying KRAS-driven oncogenesis . In medicine, this compound shows promise as a targeted therapy for cancers harboring the KRAS G12D mutation, particularly pancreatic ductal adenocarcinoma .
Mecanismo De Acción
KRAS G12D inhibitor 12 exerts its effects by binding to the KRAS G12D mutant, preventing downstream signaling through the inhibition of nucleotide exchange and binding of downstream effector RAF1 . This binding disrupts the KRAS-CRAF interaction, leading to the inhibition of cell proliferation and induction of apoptosis in KRAS G12D-mutant cancer cells . The compound’s mechanism of action involves both cell-autonomous and non-cell-autonomous effects on the tumor microenvironment, including changes in fibroblasts, matrix, and macrophages .
Comparación Con Compuestos Similares
KRAS G12D inhibitor 12 is unique compared to other similar compounds due to its high selectivity and potency for the KRAS G12D mutation. Similar compounds include MRTX1133, which also targets the KRAS G12D mutation and has shown promising results in preclinical studies . Other KRAS inhibitors, such as sotorasib and adagrasib, target the KRAS G12C mutation and have been approved for the treatment of non-small cell lung cancer . this compound stands out due to its specific targeting of the KRAS G12D mutation, making it a valuable addition to the arsenal of targeted therapies for KRAS-driven cancers .
Actividad Biológica
The KRAS G12D mutation is a prevalent oncogenic alteration found in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC). This mutation presents significant challenges for targeted therapy due to its unique biochemical properties. Recent advancements in the development of small-molecule inhibitors, particularly MRTX1133 , have shown promise in selectively targeting KRAS G12D, providing new avenues for treatment.
Overview of KRAS G12D and Its Significance
KRAS is a member of the RAS family of proteins that act as molecular switches in signaling pathways regulating cell growth and differentiation. The G12D mutation results from a glycine-to-aspartic acid substitution at position 12, leading to constitutive activation of downstream signaling pathways such as MAPK and PI3K-AKT-mTOR, which are critical for tumorigenesis. Approximately 90% of PDAC cases harbor KRAS mutations, with G12D being the most common variant .
MRTX1133 is a non-covalent small-molecule inhibitor specifically designed to bind to the KRAS G12D mutant protein. It exhibits high affinity and selectivity, with a binding affinity that is over 700-fold greater for the mutant compared to wild-type KRAS . The inhibitor stabilizes both the inactive GDP-bound and active GTP-bound forms of KRAS, effectively blocking downstream signaling pathways critical for cancer cell proliferation.
In Vitro Studies
In vitro assays demonstrated that MRTX1133 inhibited phosphorylated ERK1/2, S6, and 4EBP1 in a concentration-dependent manner across multiple KRAS G12D-mutant cell lines. The compound effectively reduced cell viability, showcasing its potential as a therapeutic agent .
In Vivo Studies
In vivo studies using xenograft models revealed that MRTX1133 induced significant tumor regressions in PDAC models. Complete or near-complete remissions were observed within 14 days of treatment. Notably, the presence of CD8+ T cells was crucial for achieving these antitumor effects, indicating that MRTX1133 not only directly targets cancer cells but also modulates the tumor microenvironment .
Case Studies and Clinical Implications
Recent clinical studies have assessed the efficacy of MRTX1133 in various models of PDAC:
- Study A : In an implantable PDAC model, MRTX1133 led to deep tumor regression and a marked increase in intratumoral CD8+ T cells while decreasing myeloid infiltration .
- Study B : A combination therapy approach using MRTX1133 with immune checkpoint blockade (ICB) showed enhanced efficacy, suggesting a synergistic effect that could be leveraged in clinical settings .
Data Tables
Study | Model | Efficacy | Mechanism | Notes |
---|---|---|---|---|
Study A | PDAC Xenograft | Near-complete remission | CD8+ T cell involvement | Significant tumor regression observed |
Study B | PDAC + ICB | Enhanced tumor control | Synergistic effect with ICB | Suggests potential for combination therapies |
Propiedades
Fórmula molecular |
C23H21ClFN5O3 |
---|---|
Peso molecular |
469.9 g/mol |
Nombre IUPAC |
[(2S)-aziridin-2-yl]-[(7R)-12-chloro-13-(2-fluoro-6-hydroxyphenyl)-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]methanone |
InChI |
InChI=1S/C23H21ClFN5O3/c24-20-13(18-14(25)2-1-3-17(18)31)8-15-19-21(20)33-7-4-12-10-29(23(32)16-9-26-16)5-6-30(12)22(19)28-11-27-15/h1-3,8,11-12,16,26,31H,4-7,9-10H2/t12-,16+/m1/s1 |
Clave InChI |
PIPHVUBZMLKXGQ-WBMJQRKESA-N |
SMILES isomérico |
C1COC2=C(C(=CC3=C2C(=NC=N3)N4[C@H]1CN(CC4)C(=O)[C@@H]5CN5)C6=C(C=CC=C6F)O)Cl |
SMILES canónico |
C1COC2=C(C(=CC3=C2C(=NC=N3)N4C1CN(CC4)C(=O)C5CN5)C6=C(C=CC=C6F)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.